molecular formula C19H16FN3O B4555230 3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

Cat. No.: B4555230
M. Wt: 321.3 g/mol
InChI Key: SXNMIARBTOYISZ-UHFFFAOYSA-N
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Description

3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is a synthetic organic compound that belongs to the class of indazole derivatives. This compound is characterized by the presence of a fluorophenyl group and an indazole core, which contribute to its unique chemical and biological properties. Indazole derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydrazines or amines.

Scientific Research Applications

3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds like indole-3-carbinol and indomethacin share structural similarities with the indazole core.

    Fluorophenyl Amines: Compounds such as fluoxetine and fluphenazine contain the fluorophenyl group.

Uniqueness

3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one is unique due to its specific combination of the indazole core and fluorophenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and therapeutic applications .

Properties

IUPAC Name

3-(4-fluoroanilino)-1-phenyl-6,7-dihydro-5H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O/c20-13-9-11-14(12-10-13)21-19-18-16(7-4-8-17(18)24)23(22-19)15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNMIARBTOYISZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=NN2C3=CC=CC=C3)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 2
Reactant of Route 2
3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 3
3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 4
3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 5
Reactant of Route 5
3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one
Reactant of Route 6
3-[(4-fluorophenyl)amino]-1-phenyl-1,5,6,7-tetrahydro-4H-indazol-4-one

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